5-(neo-Pentyl)hydantoin

Physicochemical Property Drug Design Bioavailability

Analytical labs performing linezolid impurity testing require unequivocal reference standards for method validation and QC. 5-(neo-Pentyl)hydantoin (CAS 110072-96-3) is the mandated PNU-140155 impurity marker, with a distinct neo-pentyl group conferring specific chromatographic retention (predicted pKa 8.83) and lipophilicity (LogP 0.74) unmatched by generic hydantoins. • Essential for linezolid-related impurity identification and quantification • High-purity reference standard (≥98% HPLC) ensures method accuracy • Available from stock for immediate global dispatch

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 110072-96-3
Cat. No. B017017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(neo-Pentyl)hydantoin
CAS110072-96-3
Synonyms5-(3-Amyl)hydantoin;  (+/-)-5-(1-Ethylpropyl)hydantoin;  (+/-)-5-(1-Ethylpropyl)-2,4-imidazolidinedione; 
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCCC(CC)C1C(=O)NC(=O)N1
InChIInChI=1S/C8H14N2O2/c1-3-5(4-2)6-7(11)10-8(12)9-6/h5-6H,3-4H2,1-2H3,(H2,9,10,11,12)
InChIKeyVZJBLSZIXFZMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(neo-Pentyl)hydantoin: Overview & Procurement


5-(neo-Pentyl)hydantoin (CAS 110072-96-3) is a hydantoin derivative characterized by a branched neo-pentyl (2,2-dimethylpropyl) substituent at the 5-position of the imidazolidine-2,4-dione core [1]. The compound has a molecular weight of 170.21 g/mol (C₈H₁₄N₂O₂), a melting point of 178-180°C, a predicted pKa of 8.83 ± 0.10, and is a solid soluble in DMSO, ethyl acetate, and methanol . It is primarily sourced as a reference standard or synthetic intermediate , with known applications in organic synthesis and as a designated impurity marker (PNU-140155) for the antibiotic linezolid .

Designated impurity reference standard for linezolid (PNU-140155)
Sterically defined building block for chiral auxiliary design
Lipophilicity and pKa profile support chromatographic method development

5-(neo-Pentyl)hydantoin: Why Generic Substitution Fails


The neo-pentyl (2,2-dimethylpropyl) group at the 5-position imparts distinct steric bulk and a specific molecular geometry that generic, less-substituted hydantoins (e.g., 5-methylhydantoin or 5-ethylhydantoin) cannot replicate [1]. This structural feature is critical; for instance, it influences the compound's lipophilicity (ACD/LogP of 0.74) and interaction with chiral environments, which directly impacts its performance as a chiral auxiliary and its recognition as a specific impurity in pharmaceutical syntheses . Substituting with a compound possessing a smaller, linear, or differently branched alkyl group at this position would alter these key physicochemical and interaction parameters, rendering the substitution unfit for purpose in applications where the neo-pentyl's specific spatial occupancy is a prerequisite [2].

Steric configuration mismatch
Generic hydantoins (e.g., 5-methyl, 5-ethyl) lack the branched neo-pentyl group; the distinct spatial occupancy essential for chiral recognition or impurity specification cannot be replicated.
Impurity designation specificity
Only 5-(neo-Pentyl)hydantoin is named as linezolid impurity PNU-140155. Other hydantoin derivatives are not recognized as process-related impurities; substituting compromises regulatory analytical methods.
Physicochemical profile divergence
Lipophilicity and ionization behavior shift significantly with the neo-pentyl substituent, altering retention, solubility, and partitioning; method transfer or synthetic performance may not be preserved with simpler analogs.

5-(neo-Pentyl)hydantoin: Comparative Evidence Guide


Lipophilicity: Neo-Pentyl vs. Unsubstituted Hydantoin

The presence of the neo-pentyl group significantly increases the lipophilicity of 5-(neo-Pentyl)hydantoin compared to the parent hydantoin scaffold. This is a quantifiable difference in a key drug-like property. The calculated ACD/LogP for 5-(neo-Pentyl)hydantoin is 0.74 , whereas the parent hydantoin (2,4-imidazolidinedione) has a calculated LogP of -0.92 [1]. This shift from a hydrophilic (LogP < 0) to a more lipophilic (LogP > 0) state is a direct consequence of the neo-pentyl substitution.

Lipophilicity
Class-level inference
Target: ACD/LogP 0.74
Comparator (unsubstituted hydantoin): LogP -0.92
Δ ≈ +1.66
Supports membrane permeability differentiation
In silico prediction; experimental validation advised
Physicochemical Property Drug Design Bioavailability

Linezolid Impurity Marker (PNU-140155)

5-(neo-Pentyl)hydantoin is a specifically identified and named impurity in the synthesis of the antibiotic linezolid, designated PNU-140155 . In contrast, other hydantoin derivatives (e.g., 5-phenylhydantoin, 5,5-diphenylhydantoin) are not recognized as process-related impurities for this specific drug substance. This establishes a unique and quantifiable role in analytical method development and quality control, where a pure reference standard of this exact compound is required for system suitability, method validation, and impurity quantification .

Impurity Designation
Data to verify
Designated PNU-140155 for linezolid
Other 5-substituted hydantoins: not applicable
Required for linezolid impurity testing
Verify with current pharmacopoeial guidance
Pharmaceutical Analysis Impurity Profiling Quality Control

Predicted pKa and Ionization State

The predicted pKa of 5-(neo-Pentyl)hydantoin is 8.83 ± 0.10 . This places it in a distinct ionization category compared to the more acidic hydantoin core (pKa of unsubstituted hydantoin is ~9.1 [1]) and other derivatives like 5,5-diphenylhydantoin (phenytoin, pKa ~8.3). This specific pKa value, a consequence of the neo-pentyl substituent, dictates its solubility and chromatographic behavior. For example, at a physiological pH of 7.4, 5-(neo-Pentyl)hydantoin (pKa 8.83) will be >95% non-ionized, a property that differs from more acidic analogs which would be partially ionized at the same pH.

pKa & Ionization
Class-level inference
Target: pKa 8.83 ± 0.10
Comparator (unsubstituted): pKa ∼9.1
Δ ≈ 0.27
Supports pH-dependent method selectivity
In silico prediction; confirm experimentally for buffer selection
Physicochemical Property Formulation Chromatography

5-(neo-Pentyl)hydantoin: Application Scenarios


Linezolid Impurity Reference Standard

In pharmaceutical quality control and method validation for linezolid drug substance, 5-(neo-Pentyl)hydantoin is the unequivocally required reference standard for the identification, quantification, and control of the designated PNU-140155 impurity. Procurement of this specific CAS is mandated for any analytical laboratory performing linezolid-related impurity testing; no alternative compound can fulfill this function .

Lipophilic Drug Design Scaffold

The quantifiably higher lipophilicity of 5-(neo-Pentyl)hydantoin (calculated LogP 0.74) compared to the parent hydantoin (LogP -0.92) makes it a superior starting scaffold for designing drug candidates intended to cross biological membranes or target intracellular compartments. This property is critical for medicinal chemists optimizing the ADME profile of new chemical entities .

Intermediate for Chiral Auxiliary Synthesis

The rigid, bulky neo-pentyl group attached to the hydantoin core creates a sterically demanding environment. This structural feature is exploited in the use of 5-(neo-Pentyl)hydantoin as a precursor or core component for chiral auxiliaries in asymmetric synthesis, where high diastereoselectivity (up to 92:8) has been observed in related neo-pentyl-substituted systems [1]. Its unique geometry is essential for achieving the desired stereochemical outcome in such reactions.

HPLC Method Development

The specific and distinct pKa of 5-(neo-Pentyl)hydantoin (8.83 ± 0.10) is a key parameter for analytical chemists developing robust reverse-phase HPLC methods. Its predicted non-ionized state at a wide range of pH values (pH < 7.5) simplifies method development by providing predictable retention behavior, unlike its more acidic or basic hydantoin counterparts .

Application
Selection Property
Validation Focus
Linezolid impurity testing
Designated impurity reference standard (PNU-140155)
System suitability, retention-time matching, impurity quantification
Lipophilic drug-design scaffold
Higher calculated lipophilicity vs parent hydantoin
Membrane permeability assay, intracellular target engagement studies
Chiral auxiliary synthesis
Sterically demanding neo-pentyl group
Diastereoselectivity and chiral induction verification
HPLC method development
Predictable ionization behavior (pKa > 8)
Retention behavior across pH gradients, peak symmetry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(neo-Pentyl)hydantoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.